molecular formula C17H21NO2S B2964423 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide CAS No. 1797875-72-9

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide

Cat. No.: B2964423
CAS No.: 1797875-72-9
M. Wt: 303.42
InChI Key: KOYDAJHLVWJSMJ-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its wide range of applications in medicinal chemistry and material science

Scientific Research Applications

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide has several applications in scientific research:

Preparation Methods

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide involves several steps. One common method includes the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions to introduce the methoxy and phenylpropanamide groups. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of kinases, enzymes that play a crucial role in cell signaling pathways . By binding to the active site of these enzymes, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide can be compared with other thiophene derivatives such as:

These compounds share the thiophene nucleus but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound in various fields.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13-8-10-16(21-13)15(20-2)12-18-17(19)11-9-14-6-4-3-5-7-14/h3-8,10,15H,9,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYDAJHLVWJSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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